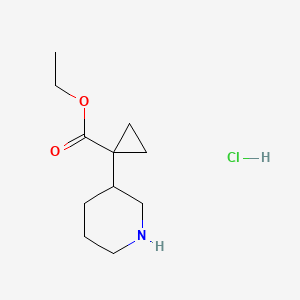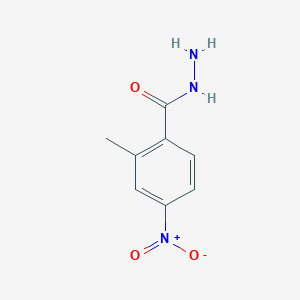
2-Methyl-4-nitrobenzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-4-nitrobenzohydrazide: is an organic compound belonging to the class of benzohydrazides It is characterized by the presence of a methyl group at the second position and a nitro group at the fourth position on the benzene ring, with a hydrazide functional group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-nitrobenzohydrazide typically involves the nitration of 2-methylbenzoic acid followed by the conversion of the resulting nitro compound to the corresponding hydrazide. One common method involves the following steps:
Nitration: 2-Methylbenzoic acid is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 2-methyl-4-nitrobenzoic acid.
Hydrazide Formation: The 2-methyl-4-nitrobenzoic acid is then reacted with hydrazine hydrate in the presence of a suitable solvent, such as ethanol, to form this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: 2-Methyl-4-nitrobenzohydrazide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming various derivatives.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form hydrazones.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Alkyl halides, base (e.g., sodium hydroxide), solvent (e.g., ethanol).
Condensation: Aldehydes or ketones, acidic or basic catalyst, solvent (e.g., ethanol).
Major Products:
Reduction: 2-Methyl-4-aminobenzohydrazide.
Substitution: Various substituted benzohydrazides.
Condensation: Hydrazones with different functional groups.
科学研究应用
2-Methyl-4-nitrobenzohydrazide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-tubercular and anti-cancer activities.
Materials Science: The compound is used in the development of novel materials with specific properties, such as fluorescence or conductivity.
Biological Studies: It is employed in the study of enzyme inhibition and as a probe for investigating biological pathways.
作用机制
The mechanism of action of 2-Methyl-4-nitrobenzohydrazide involves its interaction with specific molecular targets. For example, in medicinal chemistry, the compound may inhibit enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects. The nitro group can undergo reduction within the biological system, generating reactive intermediates that interact with cellular components .
相似化合物的比较
4-Nitrobenzohydrazide: Lacks the methyl group at the second position.
2-Methylbenzohydrazide: Lacks the nitro group at the fourth position.
N-Methyl-4-nitrobenzohydrazide: Contains an additional methyl group on the nitrogen atom of the hydrazide group.
Uniqueness: 2-Methyl-4-nitrobenzohydrazide is unique due to the presence of both the methyl and nitro groups, which confer specific chemical reactivity and biological activity
属性
分子式 |
C8H9N3O3 |
|---|---|
分子量 |
195.18 g/mol |
IUPAC 名称 |
2-methyl-4-nitrobenzohydrazide |
InChI |
InChI=1S/C8H9N3O3/c1-5-4-6(11(13)14)2-3-7(5)8(12)10-9/h2-4H,9H2,1H3,(H,10,12) |
InChI 键 |
JTYWUQZOEWOENA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-[(2-Indanyl)(methyl)amino]-2-oxoethyl]-7-fluoro-N-[2-[[4-(4-fluorophenoxy)phenyl]amino]-2-oxoethyl]-1H-indole-2-carboxamide](/img/structure/B13687866.png)
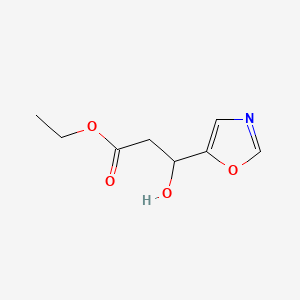
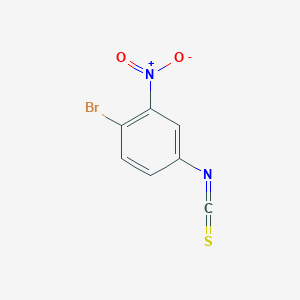
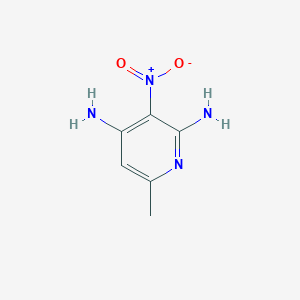
![(Z)-4-[1-(3-Fluorophenyl)ethylidene]-2-phenyloxazol-5(4H)-one](/img/structure/B13687883.png)

![N-[4-[N-[(2R,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyl]-N-isobutylsulfamoyl]phenyl]acetamide](/img/structure/B13687898.png)
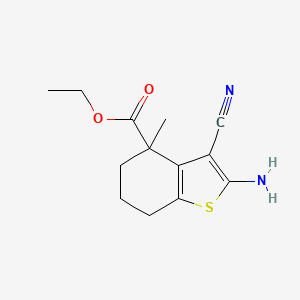


![Methyl [3-(2-Aminophenyl)-3-oxopropyl]carbamate](/img/structure/B13687934.png)


